molecular formula Cl4Zr B8815787 Zirconium chloride (ZrCl4), (T-4)- CAS No. 11126-30-0

Zirconium chloride (ZrCl4), (T-4)-

Cat. No.: B8815787
CAS No.: 11126-30-0
M. Wt: 233.0 g/mol
InChI Key: DUNKXUFBGCUVQW-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium(IV) tetrachloride can be synthesized by treating zirconium oxide with carbon in the presence of chlorine at high temperatures. The reaction is as follows:

ZrO2+2C+2Cl2ZrCl4+2CO\text{ZrO}_2 + 2\text{C} + 2\text{Cl}_2 \rightarrow \text{ZrCl}_4 + 2\text{CO} ZrO2​+2C+2Cl2​→ZrCl4​+2CO

Alternatively, a laboratory-scale process uses carbon tetrachloride in place of carbon and chlorine:

ZrO2+2CCl4ZrCl4+2COCl2\text{ZrO}_2 + 2\text{CCl}_4 \rightarrow \text{ZrCl}_4 + 2\text{COCl}_2 ZrO2​+2CCl4​→ZrCl4​+2COCl2​

Scientific Research Applications

Organic Synthesis

Zirconium(IV) Chloride as a Lewis Acid

Zirconium(IV) chloride is extensively utilized as a Lewis acid catalyst in organic synthesis. Its efficiency and stability make it ideal for facilitating several important reactions, including:

  • Carbon-Carbon Bond Formation : ZrCl₄ promotes reactions such as Friedel-Crafts acylation and cyclization, crucial for synthesizing complex organic molecules.
  • Protection and Deprotection Chemistry : It aids in the protection of functional groups during multi-step synthesis processes.
  • Reduction Reactions : ZrCl₄ is involved in various reduction processes, enhancing the yield and selectivity of desired products.

A review highlights these applications, categorizing reactions mediated by zirconium(IV) chloride into four main sections: carbon-carbon bond formation, protection/deprotection chemistry, reduction reactions, and miscellaneous reactions .

Radiochemistry

Immuno-PET Radiochemistry

Zirconium-89 chloride (⁸⁹Zr-ZrCl₄) has emerged as a key component in immuno-PET (Positron Emission Tomography) radiochemistry. It is used for the radiolabeling of monoclonal antibodies, enhancing their specific activity and stability. A notable study demonstrated that using zirconium-89 chloride facilitated the synthesis of radiolabeled antibodies with high purity and reactivity towards antigens . This application is particularly relevant in precision medicine, where targeted therapies are essential.

Material Science

Coatings and Surface Treatments

Zirconium(IV) chloride plays a critical role in producing protective coatings and surface treatments. Its ability to form thin layers on metal substrates enhances adhesion and durability. Industries such as automotive, aerospace, and electronics utilize these coatings to improve product longevity and performance .

Polymerization Catalysis

In polymer science, zirconium(IV) chloride serves as a catalyst for polymerization reactions. It facilitates the production of polymers with tailored properties through processes like cross-linking and grafting. This capability is vital for developing materials with enhanced mechanical strength and thermal stability .

Environmental Applications

Water Treatment

Recent studies have highlighted zirconium chloride's effectiveness in water treatment processes. It has shown superior performance in removing phosphorus and suspended solids compared to traditional coagulants like aluminum salts. The formation of zirconium phosphates during treatment can lead to bioaccumulation issues; however, its overall efficacy in improving water quality is significant .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Synthesis ZrCl₄ facilitates diverse organic reactions; enhances yield and selectivity.
Radiochemistry Improved specific activity of radiolabeled antibodies using Zr-89.
Material Science Enhances durability of coatings; used in aerospace and automotive industries.
Environmental Science Effective in phosphorus removal; potential bioaccumulation concerns noted.

Q & A

Q. What are the primary synthesis methods for anhydrous zirconium tetrachloride (ZrCl4), and how do experimental conditions influence yield and purity?

Basic Research Question
Anhydrous ZrCl4 is commonly synthesized via two routes:

  • Chlorination of zirconium oxide : Heating ZrO2 with carbon under Cl2 gas at ~800–1000°C to drive the reaction:
    ZrO2+2C+2Cl2ZrCl4+2CO\text{ZrO}_2 + 2\text{C} + 2\text{Cl}_2 \rightarrow \text{ZrCl}_4 + 2\text{CO}
    Excess Cl2 and controlled temperature prevent side reactions (e.g., ZrOCl2 formation) .
  • Direct reaction with HCl : Treating zirconium hydroxide (Zr(OH)4) with concentrated HCl under reflux, followed by dehydration using SOCl2 or PCl5 to remove residual water .
    Methodological Considerations : Use inert gas (N2/Ar) to prevent hydrolysis. Monitor sublimation temperature (331°C) to isolate pure ZrCl4 .

Q. What safety protocols are critical when handling ZrCl4 in laboratory settings?

Basic Research Question
ZrCl4 is hygroscopic, corrosive, and reacts violently with water. Key protocols include:

  • Storage : Keep in airtight containers under anhydrous conditions (e.g., desiccators with P2O5) to prevent hydrolysis .
  • Personal Protection : Wear acid-resistant gloves (nitrile/neoprene), goggles, and lab coats. Use fume hoods to avoid inhalation of HCl fumes .
  • Spill Management : Neutralize spills with dry sodium bicarbonate before wet cleanup. Avoid water contact to prevent exothermic reactions .

Q. How can researchers mitigate hydrolysis of ZrCl4 during experimental procedures?

Basic Research Question
Hydrolysis of ZrCl4 produces zirconyl chloride (ZrOCl2) and HCl:
ZrCl4+H2OZrOCl2+2HCl\text{ZrCl}_4 + \text{H}_2\text{O} \rightarrow \text{ZrOCl}_2 + 2\text{HCl}
Mitigation Strategies :

  • Conduct reactions in anhydrous solvents (e.g., dry THF, DCM).
  • Pre-dry glassware at 120°C and use Schlenk lines for moisture-sensitive steps .
  • Monitor humidity (<5% RH) using desiccants or gloveboxes .

Q. What advanced techniques are used to characterize ZrCl4-derived catalytic complexes, and how do structural variations impact reactivity?

Advanced Research Question
ZrCl4 is a precursor for catalysts in organic synthesis (e.g., Friedel-Crafts alkylation). Key methodologies:

  • Spectroscopic Analysis :
    • FTIR : Identify ν(Zr-Cl) bands at 400–450 cm⁻¹ and monitor ligand coordination .
    • XRD : Resolve crystal structures of ZrCl4 adducts (e.g., ZrCl4·2THF) to assess steric effects .
  • Reactivity Studies : Compare turnover frequencies (TOF) of ZrCl4 vs. zirconocene dichloride (Cp2ZrCl2) in model reactions (e.g., ethylene polymerization) .

Q. How can electron impact mass spectrometry (EI-MS) resolve discrepancies in ZrCl4 fragmentation patterns?

Advanced Research Question
EI-MS of ZrCl4 reveals species like ZrCl3⁺ (m/z 198) and ZrCl₂⁺ (m/z 163). Contradictions arise due to:

  • Ionization Energy : Optimize electron energy (70 eV) to minimize over-fragmentation .
  • Matrix Effects : Use inert matrices (e.g., KCl) to suppress dimer formation (e.g., Zr₂Cl₇⁺, m/z 425) .
  • Calibration : Reference high-purity ZrCl4 samples to distinguish intrinsic fragments from impurities .

Q. What factors contribute to conflicting reports on ZrCl4’s thermal stability and sublimation behavior?

Advanced Research Question
Discrepancies in reported sublimation temperatures (e.g., 331°C vs. 437°C) arise from:

  • Impurity Content : Trace ZrOCl2 or moisture lowers effective sublimation points .
  • Pressure Conditions : Sublimation under vacuum (10⁻³ mbar) occurs at lower temperatures vs. ambient pressure .
  • Experimental Setup : Use TGA-DSC coupled with mass spectrometry to correlate mass loss with thermal events .

Q. What analytical methods are recommended to assess ZrCl4 purity in precursor synthesis?

Basic Research Question

  • Titration : Quantify Cl⁻ content via argentometric titration (≥99.5% purity for catalytic applications) .
  • XRD : Confirm absence of ZrOCl2 peaks (2θ = 15.3°, 30.1°) .
  • Elemental Analysis : ICP-MS for Zr:Cl stoichiometry (target 1:4 molar ratio) .

Q. How can ZrCl4 be utilized in the synthesis of zirconium-based nanomaterials, and what parameters control morphology?

Advanced Research Question
ZrCl4 serves as a precursor for ZrO2 nanoparticles:

  • Sol-Gel Synthesis : Hydrolyze ZrCl4 in ethanol/water mixtures (pH 9–11) to form Zr(OH)4, followed by calcination at 500°C .
  • Morphology Control : Adjust surfactant (CTAB) concentration and aging time to tune particle size (10–50 nm) .

Q. What experimental conditions differentiate ZrCl4 hydrolysis products from zirconyl chloride (ZrOCl2·8H2O)?

Advanced Research Question

  • Controlled Hydrolysis : Partial hydrolysis of ZrCl4 in dilute HCl yields ZrOCl2, whereas excess water produces Zr(OH)4 precipitates .
  • Crystallization : Boil ZrCl4 solutions with HCl gas to crystallize ZrOCl2·8H2O, confirmed by single-crystal XRD .

Q. What mechanistic insights guide the reduction of ZrCl4 to metallic zirconium, and how do reductants influence yield?

Advanced Research Question

  • Kroll Process : Reduce ZrCl4 with Mg at 800–900°C under Ar:
    ZrCl4+2MgZr+2MgCl2\text{ZrCl}_4 + 2\text{Mg} \rightarrow \text{Zr} + 2\text{MgCl}_2
    Excess Mg (1.5× stoichiometric) ensures >95% yield .
  • Side Reactions : Monitor for MgCl2 byproduct via XRD and optimize quenching steps to prevent Zr reoxidation .

Properties

CAS No.

11126-30-0

Molecular Formula

Cl4Zr

Molecular Weight

233.0 g/mol

IUPAC Name

zirconium(4+);tetrachloride

InChI

InChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4

InChI Key

DUNKXUFBGCUVQW-UHFFFAOYSA-J

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mortar and pestle was used to mix 0.991 gram of zirconium tetrachloride (ZrCl4) and 0.204 gram of lithium nitride (Li3N) in order to form the reactant mixture with a stoichiometric ratio of Li3N to ZrCl4 of 4/3. The reactant mixture was placed in a 45 milliliter stainless steel container. A screw top cap was placed on the stainless steel container. The screw top cap had two insulated leads protruding therethrough, which held a nichrome filament in the reactant mixture. An external electric charge was applied to the leads for no more than two seconds thereby igniting the reactant mixture. The resulting brown product was washed with methanol, dried and then ground with a mortar and pestle. The product was further washed with ten percent nitric acid, water and acetone on a vacuum filter. The powder was then dried on a vacuum line. The resulting product was pure ZrN with a cubic lattice spacing of 4.57 Angstroms as determined by X-ray powder diffraction. Use of the Scherrer equation gave a calculated particle size of 200-250 Angstroms. See Elements of X-ray Diffraction written by B. D. Cullity, Addison-Wesley, Reading, Mass., 1956. The product yield was fifty five percent (0.2488 gram out of 0.4475 gram theoretically possible). A pressed disc indicated metallic type conductivity. A balanced equation is as follows:
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
0.204 g
Type
reactant
Reaction Step One

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